Product packaging for 2-Nitropyridine-3-sulfonamide(Cat. No.:CAS No. 75903-61-6)

2-Nitropyridine-3-sulfonamide

Cat. No.: B2425900
CAS No.: 75903-61-6
M. Wt: 203.17
InChI Key: QFFPFFCAPYLOFR-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Advanced Chemical Research

The pyridine ring, a six-membered heteroaromatic compound, is a fundamental building block in a multitude of natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin. nih.gov Its structural similarity to benzene (B151609), with one carbon atom replaced by nitrogen, imparts unique properties that make it a versatile scaffold in drug design and synthesis. nih.govsemanticscholar.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and introduces a dipole moment, which can influence the molecule's solubility and binding affinity to biological targets. nih.govresearchgate.net This has led to the incorporation of pyridine moieties into a vast number of approved drugs, highlighting their clinical significance. semanticscholar.orgresearchgate.net Furthermore, pyridine derivatives are crucial in materials science, asymmetric catalysis, and as ligands for organometallic compounds. nih.gov

The versatility of the pyridine scaffold allows for the creation of extensive compound libraries with diverse functional groups. researchgate.net This adaptability is a key reason for its prevalence in medicinal chemistry research, where it is often used to enhance the water solubility and bioavailability of less soluble compounds. nih.govenpress-publisher.com

Role of Sulfonamide Moieties in Contemporary Synthetic Methodologies

The sulfonamide functional group (-SO2NH2) is another cornerstone of modern medicinal and synthetic organic chemistry. researchgate.netresearchgate.net This moiety is a key component of sulfa drugs, the first class of synthetic antimicrobial agents. researchgate.netnih.gov The sulfonamide group's ability to act as a bioisostere of carboxylic acids, forming similar hydrogen bonds, enhances its versatility in drug design. researchgate.net

In synthetic methodologies, the sulfonamide group is valued for its stability and the various ways it can be synthesized. thieme-connect.com Common methods include the reaction of amines with sulfonyl chlorides. nih.govekb.eg The electron-withdrawing nature of the sulfonamide group, along with its stability to hydrolysis and redox reactions, makes it a valuable functional group in the design of bioactive molecules. thieme-connect.com Beyond pharmaceuticals, sulfonamides are also used in the production of dyes and plasticizers. researchgate.net

Overview of 2-Nitropyridine-3-sulfonamide within this Chemical Context

This compound is a chemical compound that integrates both the pyridine and sulfonamide functionalities, with the addition of a nitro group. The presence of the nitro group (-NO2) at the 2-position and the sulfonamide group at the 3-position of the pyridine ring creates a unique electronic and structural arrangement. ontosight.aiacs.org This specific substitution pattern influences the compound's chemical reactivity and physical properties.

The synthesis of this compound has been reported through various chemical transformations. acs.org Research into nitropyridine sulfonamides has explored their potential applications, with studies investigating their biological activities. nih.govacs.org The interplay between the electron-withdrawing nitro group and the sulfonamide moiety on the pyridine scaffold makes this compound a subject of interest for further chemical and biological investigation.

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 75903-61-6
Molecular Formula C5H5N3O4S
Molecular Weight 203.18 g/mol
Appearance Not specified in available results
Melting Point Not specified in available results
Boiling Point Not specified in available results
Solubility Not specified in available results

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5N3O4S B2425900 2-Nitropyridine-3-sulfonamide CAS No. 75903-61-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitropyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4S/c6-13(11,12)4-2-1-3-7-5(4)8(9)10/h1-3H,(H2,6,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFPFFCAPYLOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)[N+](=O)[O-])S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Nitropyridine 3 Sulfonamide and Analogous Chemical Structures

Direct Synthesis Approaches to 2-Nitropyridine-3-sulfonamide

The direct construction of this compound is a multi-step process that requires careful control over nitration and sulfonamide formation reactions.

Direct nitration of the pyridine (B92270) ring is often challenging due to the ring's electron-deficient nature, which is further deactivated by protonation of the ring nitrogen under typical acidic nitrating conditions. researchgate.net Consequently, nitration of pyridine with standard reagents like nitric acid and sulfuric acid mixtures results in very low yields and is of little synthetic value. researchgate.netmasterorganicchemistry.com

To overcome this, alternative strategies have been developed. One effective method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent to form an N-nitropyridinium intermediate. Subsequent treatment with an aqueous solution of sodium bisulfite (NaHSO₃) leads to the formation of 3-nitropyridine (B142982) through a mechanism believed to involve a acs.orgnih.gov sigmatropic shift of the nitro group from the nitrogen to the C-3 position. researchgate.netntnu.norsc.org

For the synthesis of specifically substituted nitropyridines, such as the title compound, nitration is often performed on a pre-functionalized pyridine ring. For instance, the nitration of 2-aminopyridine (B139424) using a mixed acid of nitric and sulfuric acid is a common route to produce a mixture of 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine. nbinno.comsemanticscholar.org In the context of this compound, the nitro group is typically introduced in the final step by oxidizing a precursor molecule. acs.org

The formation of the sulfonamide group is a critical step in the synthesis of the target compound. A common and effective method involves the conversion of an amino group on the pyridine ring into a sulfonyl chloride, which is then amidated.

This transformation can be achieved via a Sandmeyer-type reaction. An aminopyridine is first diazotized, and the resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst (e.g., CuCl₂) to yield the corresponding pyridine sulfonyl chloride. acs.org This intermediate is subsequently reacted with ammonia (B1221849) to form the final sulfonamide. acs.orgbiosynth.com An alternative approach involves the oxidative amination of sulfinamidines using reagents like hypervalent iodine compounds to form sulfonimidamides, which are structurally related to sulfonamides. nih.gov

The synthesis of this compound is effectively accomplished through a well-defined multi-step sequence starting from a readily available precursor. acs.org A representative synthetic pathway begins with 3-amino-2-chloropyridine. acs.org

The key steps are as follows:

Diazotization and Sulfonation : The starting material, 3-amino-2-chloropyridine, undergoes diazotization. The resulting diazonium salt is then treated with sulfur dioxide in acetic acid with a copper(II) chloride catalyst. This sequence converts the amino group into a sulfonyl chloride group, yielding 2-chloro-pyridine-3-sulfonyl chloride. acs.org

Amidation : The sulfonyl chloride intermediate is then reacted with ammonia to form 2-chloro-pyridine-3-sulfonamide. acs.org

Nitration : The final step involves the introduction of the nitro group at the 2-position. This is achieved through oxidation of the 2-chloro-pyridine-3-sulfonamide with a mixture of hydrogen peroxide and fuming sulfuric acid, which results in the formation of the target compound, this compound. acs.org

This sequential approach allows for the precise installation of the required functional groups onto the pyridine scaffold.

Functionalization of Nitropyridine Scaffolds

Beyond the direct synthesis of a specific target, the functionalization of the nitropyridine core is a significant area of research. These methods allow for the modification of the pyridine ring, enabling the creation of diverse analogues.

Vicarious Nucleophilic Substitution (VNS) is a powerful tool for the C-H functionalization of electron-deficient aromatic rings like nitropyridines. wikipedia.org In this reaction, a nucleophile containing a leaving group at the nucleophilic center attacks the aromatic ring, leading to the substitution of a hydrogen atom, typically at a position ortho or para to the electron-withdrawing nitro group. wikipedia.orgkuleuven.be The mechanism involves the initial addition of the nucleophile to form an anionic σ-adduct (a Meisenheimer-type adduct), followed by a base-induced β-elimination of the leaving group from the adduct to restore aromaticity. acs.orgnih.govresearchgate.net

A prominent application of VNS on nitropyridines is C-H alkylation using carbanions stabilized by a sulfonyl group. acs.orgnih.govnih.govresearchgate.net In this methodology, alkyl phenyl sulfones serve as precursors to sulfonyl-stabilized carbanions. These carbanions react with electrophilic nitropyridines to afford C-H alkylation products. acs.orgnih.govresearchgate.net

The process consists of two main steps:

Adduct Formation : The sulfonyl-stabilized carbanion adds to the nitropyridine ring, typically at the position adjacent to the nitro group, forming a Meisenheimer-type adduct. acs.orgnih.govresearchgate.net

β-Elimination : A base then induces the β-elimination of a sulfinic acid (e.g., PhSO₂H), which acts as the leaving group, leading to the formation of the alkylated nitropyridine product. acs.orgnih.govresearchgate.net

Mechanistic studies have shown that the elimination step can be sensitive to steric hindrance. For the effective stabilization of the resulting benzyl-type anion, the newly introduced alkyl group and the adjacent nitro group must be coplanar with the pyridine ring. If significant steric hindrance prevents this planarization, the elimination step may be inhibited, and the stable protonated adduct may be isolated instead. acs.orgnih.govresearchgate.net

The table below summarizes findings from the alkylation of various nitroarenes, including nitropyridines, using this VNS strategy.

Nitropyridine SubstrateSulfone ReagentBaseTemperature (°C)ProductYield (%)
3-NitropyridineMethyl phenyl sulfoneKHMDS-604-Methyl-3-nitropyridine79
3-NitropyridineEthyl phenyl sulfoneKHMDS-604-Ethyl-3-nitropyridine21
3,5-DinitropyridineMethyl phenyl sulfoneKHMDS-604-Methyl-3,5-dinitropyridine91
2-Chloro-3-nitropyridineMethyl phenyl sulfoneKHMDS-602-Chloro-4-methyl-3-nitropyridine81
2-Methoxy-3-nitropyridineMethyl phenyl sulfoneKHMDS-602-Methoxy-4-methyl-3-nitropyridine88

This table presents data on the Vicarious Nucleophilic Substitution (VNS) of nitropyridines with sulfonyl-stabilized carbanions. The reaction conditions and yields are illustrative of the methodology's effectiveness. Data sourced from studies on VNS reactions. acs.orgnih.gov

Vicarious Nucleophilic Substitution (VNS) Strategies on Nitropyridines

Steric and Electronic Influences on VNS Regioselectivity

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings, such as nitropyridines. nih.govwikipedia.org In this reaction, a nucleophile containing a leaving group attacks the aromatic ring, leading to the substitution of a hydrogen atom. The regioselectivity of VNS is governed by a combination of steric and electronic factors.

Electronically, the nitro group strongly activates the pyridine ring towards nucleophilic attack and directs the incoming nucleophile to positions ortho and para to itself. In the case of 2-nitropyridine (B88261), this would primarily be the 3- and 5-positions. The reaction proceeds through the formation of a Meisenheimer-type adduct, which then undergoes a base-induced β-elimination of a leaving group from the nucleophile to restore aromaticity. nih.gov

Steric hindrance plays a crucial role in determining the final product distribution. Bulky nucleophiles or substituents on the pyridine ring can hinder the approach to certain positions. For instance, in the alkylation of nitropyridines using sulfonyl-stabilized carbanions, the formation of the product requires the alkyl substituent and the adjacent nitro group to adopt a planar conformation to stabilize the intermediate benzyl (B1604629) anion. If this planarization is sterically inhibited, the elimination step may not occur, and only the protonated Meisenheimer-type adduct is isolated. nih.gov This highlights how steric bulk around the reaction center can significantly influence the outcome of VNS reactions.

Table 1: Factors Influencing VNS Regioselectivity

FactorInfluence on Regioselectivity
Electronic Effects The electron-withdrawing nitro group directs nucleophilic attack to the ortho and para positions.
Steric Hindrance Bulky nucleophiles or substituents on the pyridine ring can prevent attack at sterically congested sites.
Intermediate Stability The ability of the intermediate adduct to adopt a stable conformation for elimination is critical for product formation.

Direct C-H Functionalization of Pyridines

Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for the synthesis of substituted pyridines, avoiding the need for pre-functionalized starting materials.

The direct introduction of a sulfonyl group onto a pyridine ring can be challenging due to the inherent electron-deficient nature of the heterocycle. However, several methods have been developed to achieve regioselective C-H sulfonylation.

One approach involves the activation of the pyridine ring with triflic anhydride (B1165640) (Tf₂O), followed by the addition of a sulfinic acid salt. The regioselectivity of this reaction can be controlled by the choice of base. For example, while DABCO (1,4-diazabicyclo[2.2.2]octane) as a base leads to a mixture of C2 and C4 isomers, the use of N-methylpiperidine in chloroform (B151607) can achieve high regioselectivity for the C4 position. chemrxiv.org This base-mediated approach offers a modular synthesis of sulfonylated pyridines. chemrxiv.orgchemistryviews.orgchemrxiv.org

Electrochemical methods also provide a pathway for the meta-C–H sulfonylation of pyridines. This strategy employs a redox-neutral dearomatization-rearomatization sequence, allowing for the functionalization of a broad range of pyridine substrates with diverse nucleophilic sulfinates. researchgate.netnih.gov Furthermore, iodine-induced fast sulfonylation of pyridine N-oxides offers a metal-free and rapid method for regioselective sulfonylation. rsc.org

Table 2: Comparison of Regioselective C-H Sulfonylation Methods for Pyridine

MethodActivating Agent/CatalystPosition SelectivityKey Features
Base-MediatedTriflic Anhydride, N-methylpiperidineC4-selectiveHigh regioselectivity controlled by the base. chemrxiv.orgchemistryviews.org
Electrochemical-meta-selectiveRedox-neutral, good functional group compatibility. researchgate.netnih.gov
Iodine-InducedIodineVaries with substrateMetal-free, fast reaction times (10 min). rsc.org

Photochemical methods offer a unique way to achieve C-H hydroxylation of pyridines, a transformation that is challenging by other means. nih.govnih.govacs.org A notable strategy involves the photochemical valence isomerization of pyridine N-oxides. nih.govnih.govacs.org Upon irradiation, typically with UV light at 254 nm, pyridine N-oxides can rearrange to form oxaziridine (B8769555) intermediates. These intermediates can then undergo further transformations to introduce a hydroxyl group at the C3 position of the pyridine ring. nih.govacs.org

This metal-free approach is operationally simple and compatible with a wide array of functional groups. nih.gov The reaction proceeds through a series of reactive intermediates, and the final hydroxylation step is often promoted by an acid. nih.gov While this method is promising for accessing 3-hydroxypyridines, control of regioselectivity can be a challenge, with the potential formation of other isomers. researchgate.net The mechanism is believed to involve the transient formation of benzene (B151609) oxides. rsc.org

Nucleophilic Dearomatization Strategies for Pyridine Systems

Nucleophilic dearomatization provides a powerful tool for the synthesis of highly functionalized dihydropyridines, which are valuable synthetic intermediates. mdpi.comacs.org This strategy involves the attack of a nucleophile on a pyridine ring, often activated by functionalization of the nitrogen atom to form a pyridinium (B92312) ion. This activation enhances the electrophilicity of the pyridine nucleus. mdpi.com

A wide variety of nucleophiles, including organometallic reagents, enolates, and heteroaromatics, can be employed in these reactions. mdpi.com The dearomatization typically results in 1,2- or 1,4-functionalization of the pyridine ring. acs.orgacs.org For instance, chiral copper complexes have been shown to catalyze the C-4 regioselective addition of styrenes to pyridines in the presence of a silane, leading to the formation of unstable N-silyl-1,4-dihydropyridines. nih.gov These can then be further transformed into stable piperidines or oxidized back to substituted pyridines. mdpi.comnih.gov The Hantzsch dihydropyridine (B1217469) synthesis is a classic one-pot condensation reaction of a β-keto ester, an aldehyde, and ammonia to produce 1,4-dihydropyridines. benthamscience.comthermofisher.com

Denitrative Functionalization Methodologies

The nitro group is a versatile functional group that can act as a leaving group in nucleophilic aromatic substitution reactions, a process known as denitrative functionalization. eurekaselect.comresearchgate.net This strategy is particularly useful for the functionalization of nitroarenes, including nitropyridines. The inertness of the C-NO₂ bond allows for late-stage modifications that are orthogonal to the reactivity of C-halogen bonds in cross-coupling reactions. researchgate.net

Denitrative functionalization avoids the use of aryl halides and can simplify synthetic routes. researchgate.net Various transition-metal-catalyzed denitrative coupling reactions have been developed. For example, rhodium complexes can catalyze the denitrative C-O bond formation between nitroarenes and arylboronic acids to form diaryl ethers. acs.org Nickel-catalyzed denitrative etherification with alcohols has also been reported. acs.org Furthermore, palladium-catalyzed reductive denitration of nitroarenes can be achieved using 2-propanol as a mild reducing agent. acs.org In the context of nitropyridines, tetrabutylammonium (B224687) salts have been used to induce the denitrative synthesis of fluoro-, hydroxy-, and methoxypyridines. eurekaselect.com

Table 3: Examples of Denitrative Functionalization Reactions

Catalyst/ReagentNucleophileProduct
RhCl(PPh₃)₃Arylboronic acidsDiaryl ethers acs.org
NiCl₂AlcoholsEthers acs.org
Pd/BrettPhos2-PropanolDenitrated arenes acs.org
Tetrabutylammonium saltsF⁻, OH⁻, MeO⁻Fluoro-, hydroxy-, methoxypyridines eurekaselect.com

General Sulfonamide Synthesis Protocols Applicable to Pyridine Systems

The synthesis of sulfonamides is a cornerstone of medicinal and organic chemistry. eurjchem.comacs.org Several general methods for the formation of the sulfonamide bond are applicable to pyridine-containing molecules.

The most common method involves the reaction of a sulfonyl chloride with an amine in the presence of a base. rsc.orgresearchgate.net For pyridine systems, this could involve reacting a pyridinesulfonyl chloride with an amine or reacting an aminopyridine with a sulfonyl chloride. eurjchem.com For example, N-(4-Acetylphenyl)-4-methylbenzenesulfonamide can be prepared by reacting 4-aminoacetophenone with 4-toluenesulfonyl chloride in the presence of pyridine as a catalyst. rsc.orgresearchgate.net

Alternative and greener approaches to sulfonamide synthesis have also been developed. These include the use of sustainable solvents like deep eutectic solvents (DESs) or water, which can sometimes slow the hydrolysis of the sulfonyl chloride intermediate. researchgate.net Another strategy involves the oxidative chlorination of thiols to generate sulfonyl chlorides in situ, which then react with amines to form sulfonamides. researchgate.net Additionally, primary sulfonamides can be synthesized from sulfinate salts by reaction with an electrophilic nitrogen source. acs.org

Reactions of Sulfonyl Chlorides with Pyridine-Based Amines

A primary and well-established method for the synthesis of sulfonamides is the reaction between a sulfonyl chloride and an amine. In the context of pyridine-based structures, this typically involves the reaction of a pyridine sulfonyl chloride with an aminopyridine or, conversely, a sulfonyl chloride with an aminopyridine derivative.

One specific synthesis of a pyridine sulfonamide involves reacting 2-amino-5-bromopyridine (B118841) with benzenesulfonyl chloride. Using pyridine as a base, this reaction yields N-(5-bromopyridin-2-yl)benzenesulfonamide. The conditions for such reactions can vary, with bases like pyridine or triethylamine (B128534) commonly employed to neutralize the hydrochloric acid byproduct. For instance, the reaction of various amines with sulfonyl chlorides has been shown to proceed efficiently using pyridine as a base at temperatures ranging from 0 to 25°C, often resulting in high yields. cbijournal.com

A study by Kumar et al. reported the reaction between 2-aminopyridine and benzenesulfonyl chloride using pyridine as an organic base, achieving a 63% yield. cbijournal.com Another approach involves the use of polymer-supported pyridine in a solvent like dichloromethane, which can also lead to high yields of the desired sulfonamide. cbijournal.com

Detailed research into the formation of sulfonamides containing a pyridine core has explored various reaction conditions. For example, the synthesis of sulfonamides from 2- or 3-aminopyridine (B143674) cores and pyridine sulfonyl chlorides was most successful when 2 equivalents of the pyridine sulfonyl chloride were added to a solution of 1 equivalent of the amine in pyridine, followed by stirring at 80°C for 5 hours. nih.gov However, this method can sometimes lead to double sulfonylation, where the sulfonamide's nitrogen is acylated a second time, particularly with certain substrates like 2-aminopyridine. nih.gov To circumvent this, N-alkylated aminopyridines can be used, which successfully yield the desired monosulfonated product under similar conditions. nih.gov

General procedures for the synthesis of pyridine-3-sulfonamide (B1584339) from pyridine-3-sulfonyl chloride often involve reacting the sulfonyl chloride with ammonia in a suitable solvent such as tetrahydrofuran (B95107) (THF) or methanol (B129727)/dichloromethane. These reactions are typically carried out at room temperature and can produce the desired sulfonamide in high yields, for example, 71% in a THF/dioxane system and 91% in a methanol/dichloromethane system. chemicalbook.com

Table 1: Synthesis of Pyridine-Based Sulfonamides from Sulfonyl Chlorides and Amines

Amine Sulfonyl Chloride Base/Solvent Temperature Yield Reference
2-Aminopyridine Benzenesulfonyl chloride Pyridine Not Specified 63% cbijournal.com
2-Bromo-3-aminopyridine Pyridine-2-sulfonyl chloride Et3N/CH2Cl2 Reflux 34% nih.gov
3-Aminopyridine derivative Pyridine-3-sulfonyl chloride Pyridine 80°C Good nih.gov
Ammonia Pyridine-3-sulfonyl chloride Dioxane/THF Room Temp. 71% chemicalbook.com
Ammonia Pyridine-3-sulfonyl chloride HCl MeOH/DCM Room Temp. 91% chemicalbook.com

N-Arylation Methods for Primary and Secondary Sulfonamides

N-arylation of sulfonamides is a crucial transformation for creating more complex, biologically active molecules. This process involves the formation of a nitrogen-aryl bond and can be achieved through various catalytic and non-catalytic methods.

Copper-Catalyzed N-Arylation: The Ullmann condensation, a copper-catalyzed reaction, is a classic method for N-arylation. Modern variations of this reaction often use copper (I) iodide (CuI) as the catalyst. For instance, a ligand-free CuI-catalyzed N-arylation of sulfonamides with aryl iodides has been developed, affording arylated products in good to excellent yields (up to 91%). researchgate.net The reaction conditions typically involve a base such as cesium carbonate (Cs2CO3) in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures. researchgate.net Research has also shown that a combination of CuI and Cs2CO3 in DMF at 135°C is effective for the N-arylation of methanesulfonamide (B31651) with aryl bromides. nie.edu.sg The choice of solvent can be critical, with polar aprotic solvents generally providing higher yields. nie.edu.sg

Palladium-Catalyzed N-Arylation: Palladium complexes are also powerful catalysts for C-N cross-coupling reactions to form N-arylsulfonamides. These reactions can be applied to a wide range of aryl halides, including bromides, chlorides, and triflates. researchgate.net For example, an efficient palladium nanoparticle-catalyzed N-arylation of sulfonamides has been described using Pd(OAc)2 in PEG-400 under air. researchgate.net Another study demonstrated the use of a Pd2(dba)3/tBuXPhos catalytic system with NaOH as the base for the coupling of sulfinamides with aryl halides, which can be subsequently oxidized to sulfonamides. organic-chemistry.org

Transition-Metal-Free N-Arylation: To avoid the costs and potential toxicity associated with transition metals, metal-free arylation methods have been developed. One notable approach involves the use of o-silylaryl triflates in the presence of cesium fluoride (B91410) (CsF). nih.govnih.gov This method allows for the N-arylation of both primary and secondary sulfonamides under very mild reaction conditions and tolerates a variety of functional groups. nih.govnih.gov Using this technique, primary sulfonamides can undergo diarylation in high yields when an excess of the silylaryl triflate is used. nih.gov

Table 2: Comparison of N-Arylation Methods for Sulfonamides

Method Catalyst/Reagent Substrates Key Features Reference
Copper-Catalyzed CuI / Cs2CO3 Sulfonamides + Aryl Iodides/Bromides Ligand-free, good to excellent yields. researchgate.netnie.edu.sg
Palladium-Catalyzed Pd(OAc)2 / Ligand Sulfonamides + Aryl Halides/Triflates High efficiency, broad substrate scope. researchgate.netorganic-chemistry.org
Transition-Metal-Free o-Silylaryl triflates / CsF Sulfonamides + Silylaryl triflates Mild conditions, avoids transition metals. nih.govnih.gov

Sustainable Approaches in Sulfonamide Synthesis (e.g., Deep Eutectic Solvents)

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. The use of deep eutectic solvents (DESs) as an alternative to volatile organic compounds is a prime example of this trend in sulfonamide synthesis. DESs are mixtures of two or more components that, at a particular ratio, form a eutectic with a melting point lower than that of the individual components. They are often biodegradable, non-toxic, and inexpensive.

A sustainable and scalable protocol for synthesizing a variety of sulfonamides from amines and sulfonyl chlorides has been developed using choline (B1196258) chloride (ChCl)-based DESs. uniba.itnih.gov Specifically, mixtures of choline chloride with glycerol (B35011) (ChCl/Gly) or urea (B33335) (ChCl/urea) have been shown to be effective media for these reactions. uniba.itnih.gov The reactions can be carried out at room temperature under aerobic conditions, with yields reaching up to 97% within 2 to 12 hours. uniba.itnih.gov

The choice of DES can influence the reaction outcome. For instance, in a study comparing different DESs for the reaction between p-toluenesulfonyl chloride and 4-fluoroaniline, ChCl/Gly (1:2) gave a 95% yield, while ChCl/urea (1:2) resulted in an 85% yield. uniba.it The success of these reactions in DESs is partly attributed to the solvent's ability to slow down the hydrolysis of the sulfonyl chloride intermediate, allowing the desired reaction with the amine to proceed efficiently. uniba.itnih.gov

The workup for these reactions is often straightforward, with the product being isolated by simple extraction or filtration after the addition of water to the reaction mixture. uniba.itnih.gov The eco-friendliness of this methodology has been validated by quantitative metrics like the E-factor and EcoScale, highlighting its potential as a green alternative to traditional synthesis methods. uniba.it

Table 3: Sulfonamide Synthesis in Deep Eutectic Solvents (DESs)

Amine Sulfonyl Chloride DES (molar ratio) Time (h) Yield (%) Reference
4-Fluoroaniline p-Toluenesulfonyl chloride ChCl/Gly (1:2) 4 95 uniba.it
Aniline Benzenesulfonyl chloride ChCl/Gly (1:2) 2 97 uniba.it
4-Fluoroaniline p-Toluenesulfonyl chloride ChCl/Urea (1:2) 4 85 uniba.it
Aniline Benzenesulfonyl chloride ChCl/Urea (1:2) 2 96 uniba.it
Morpholine Thiophenol (in situ chlorination) ChCl/Gly (1:2) Not Specified Good researchgate.net

Reaction Mechanisms and Chemical Transformations Involving 2 Nitropyridine 3 Sulfonamide and Its Core Structure

Mechanistic Pathways of Nitration in Pyridine (B92270) Ring Systems

The introduction of a nitro group onto a pyridine ring, a key step in the synthesis of compounds like 2-nitropyridine-3-sulfonamide, is a classic example of electrophilic aromatic substitution (SEAr). However, the pyridine ring presents unique challenges compared to benzene (B151609).

The nitrogen atom in the pyridine ring is more electronegative than carbon and exerts a strong electron-withdrawing inductive effect (-I effect), which deactivates the entire ring towards attack by electrophiles. Furthermore, under the strongly acidic conditions typically required for nitration (e.g., a mixture of nitric acid and sulfuric acid), the lone pair of electrons on the pyridine nitrogen is readily protonated. This forms a positively charged pyridinium (B92312) ion, which further and more potently deactivates the ring to electrophilic attack.

Consequently, the nitration of pyridine is significantly more difficult than that of benzene and requires harsh reaction conditions, such as the use of fuming nitric acid at high temperatures. The substitution occurs preferentially at the 3-position (meta-position). This regioselectivity can be explained by examining the stability of the cationic intermediates (sigma complexes or Wheland intermediates) formed upon attack of the nitronium ion (NO₂⁺) at the 2-, 3-, and 4-positions.

Attack at the 2- or 4-position: The resulting sigma complex includes a resonance structure where the positive charge is placed on the nitrogen atom. This is a particularly unstable arrangement due to the high electronegativity of nitrogen.

Attack at the 3-position: The positive charge in the sigma complex is distributed across the carbon atoms of the ring, avoiding placement on the nitrogen atom. This results in a more stable intermediate compared to those formed from 2- or 4-attack.

An alternative, higher-yield method for the nitration of pyridine involves the use of dinitrogen pentoxide (N₂O₅). This reaction is proposed to proceed through a different mechanism that avoids direct electrophilic attack on the deactivated ring. Initially, N₂O₅ reacts with the pyridine nitrogen to form an N-nitropyridinium salt. This intermediate then undergoes a nucleophilic addition of a species like bisulfite, followed by a acs.orgnih.gov sigmatropic shift of the nitro group from the nitrogen to the 3-position of the ring, leading to the formation of 3-nitropyridine (B142982) upon rearomatization. researchgate.net

Nitration MethodReagentsConditionsMechanistic Feature
Classical SEAr HNO₃ / H₂SO₄High TemperatureElectrophilic attack by NO₂⁺ on the pyridinium ion.
Bakke's Procedure N₂O₅ then NaHSO₃MilderFormation of an N-nitropyridinium salt followed by a acs.orgnih.gov sigmatropic shift. researchgate.net

Detailed Mechanisms of Vicarious Nucleophilic Substitution on Nitropyridines

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings, such as nitropyridines. This reaction allows for the formal substitution of a hydrogen atom by a nucleophile. The mechanism is distinct from classical SNAr reactions, as the nucleophile attacks a carbon atom bearing a hydrogen, not a leaving group. The key feature of a VNS nucleophile is that it carries a leaving group on the nucleophilic carbon atom.

The general mechanism for VNS on a nitropyridine involves two main steps: the formation of a Meisenheimer-type adduct and a subsequent base-induced β-elimination.

The first step of the VNS mechanism is the nucleophilic addition of a carbanion (which bears a leaving group, X) to an electron-deficient carbon atom of the nitropyridine ring. nih.gov The strong electron-withdrawing nitro group activates the pyridine ring for this nucleophilic attack, stabilizing the resulting anionic intermediate. This intermediate is a σ-adduct, often referred to as a Meisenheimer complex or, more accurately in this context, a Meisenheimer-type adduct. wikipedia.org

The addition is typically fast and reversible. nih.gov For nitropyridines, the nucleophilic attack is directed to the positions ortho and para to the nitro group, where the electron density is lowest. For a compound like 2-nitropyridine (B88261), the primary sites of attack would be the 4- and 6-positions. The presence of other substituents, such as the sulfonamide group in this compound, would further influence this regioselectivity.

Following the formation of the Meisenheimer-type adduct, the second crucial step is the elimination of HX to restore aromaticity. This is not a spontaneous process; it is induced by a base which removes the proton from the carbon atom that was attacked by the nucleophile. acs.org This deprotonation is followed by the elimination of the leaving group (X⁻) from the adjacent carbon of the newly introduced substituent. This sequence is termed β-elimination. nih.gov

A critical requirement for this elimination step is the ability of the system to adopt a specific geometry. For effective stabilization of the developing negative charge at the benzylic-type position during elimination, the substituent and the adjacent nitro group must be coplanar with the pyridine ring to allow for maximum orbital overlap. acs.org If steric hindrance prevents this planarization, the β-elimination step can be significantly inhibited or completely stopped. acs.org In such cases, the reaction may stall at the Meisenheimer-type adduct stage, which can then be isolated after protonation. acs.org

The choice of base and solvent is crucial, as it must be strong enough to efficiently deprotonate the adduct and facilitate the elimination without causing unwanted side reactions. kuleuven.be

Reactivity Profiles of the Nitro Group in Pyridine Derivatives

The nitro group is one of the strongest electron-withdrawing groups and profoundly influences the reactivity of the pyridine ring. Its primary role is to activate the ring for nucleophilic aromatic substitution (both SNAr and VNS) at positions ortho and para to its location. nih.gov

Beyond its activating effect, the nitro group itself can participate in various chemical transformations:

Reduction: The most common reaction of the nitro group is its reduction to an amino group (-NH₂). This transformation is fundamental in organic synthesis, providing access to amino-pyridines which are versatile building blocks for pharmaceuticals and other materials. A wide range of reducing agents can be employed, from catalytic hydrogenation (e.g., H₂, Pd/C) to metal/acid systems (e.g., Sn/HCl, Fe/HCl).

Partial Reduction: Under controlled conditions, partial reduction to intermediate oxidation states like nitroso (-NO) or hydroxylamino (-NHOH) is possible.

As a Leaving Group: In some SNAr reactions, the nitro group can itself act as a leaving group, a process known as ipso-substitution. This is more common in highly activated systems, such as dinitropyridones. nih.gov

Photochemical Reactivity: Nitroarenes possess unique photochemical properties. Upon irradiation with UV or visible light, photoexcited nitroarenes can engage in reactions such as reduction, hydrogen atom transfer (HAT), and oxygen atom transfer, opening pathways for novel, light-mediated transformations. rsc.org

Reactivity Characteristics of the Sulfonamide Moiety in Pyridine Derivatives

The sulfonamide functional group (-SO₂NR'R") is generally considered to be relatively stable and unreactive. wikipedia.org Its presence on the pyridine ring primarily serves to modify the electronic properties of the molecule and can influence the regioselectivity of other reactions through steric and electronic effects.

Key reactivity characteristics include:

Acidity of the N-H Bond: The hydrogen atom(s) on the sulfonamide nitrogen are acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. In the presence of a base, the sulfonamide can be deprotonated to form a sulfonamidate anion. This anion can then act as a nucleophile in subsequent reactions, such as alkylation or acylation at the nitrogen atom.

Synthesis: The sulfonamide group is typically introduced by reacting a sulfonyl chloride (e.g., pyridine-3-sulfonyl chloride) with a primary or secondary amine. A base, such as pyridine, is often used to neutralize the HCl byproduct. wikipedia.org

Hydrolysis: While generally stable, the S-N bond of a sulfonamide can be cleaved under harsh acidic or basic conditions, though this is typically a difficult transformation.

The sulfonamide moiety is a common feature in many biologically active molecules, valued for its ability to act as a hydrogen bond donor and acceptor, as well as its chemical stability. rsc.org

Chemo- and Regioselectivity Considerations in Pyridine Functionalization

The functionalization of a di-substituted ring like this compound presents significant challenges in controlling chemo- and regioselectivity. The outcome of a reaction depends on the nature of the reagent (electrophilic, nucleophilic, or radical) and the directing effects of the existing substituents.

Electrophilic Substitution: Further electrophilic attack on this compound would be extremely difficult. Both the nitro and sulfonamide groups are strongly deactivating, as is the protonated pyridine nitrogen under acidic conditions. If a reaction were to occur under exceptionally forcing conditions, the electrophile would likely be directed to the 5-position, which is meta to both existing deactivating groups.

Nucleophilic Substitution: The ring is highly activated towards nucleophilic attack. The primary consideration is the regioselectivity, which is dictated by the powerful directing effect of the 2-nitro group. Nucleophiles will preferentially attack the positions ortho and para to the nitro group, which are the 4- and 6-positions.

Position 4: This position is para to the 2-nitro group and ortho to the 3-sulfonamide group.

Position 6: This position is ortho to the 2-nitro group. The precise outcome of a nucleophilic attack (e.g., in a VNS reaction) would depend on the interplay between the electronic activation by the nitro group and potential steric hindrance from the adjacent sulfonamide group. The 6-position is generally less sterically hindered than the 4-position.

Chemoselectivity: When reacting with a reagent that could potentially interact with the nitro group, the sulfonamide group, or the ring, chemoselectivity becomes a key issue. For example, a reducing agent could selectively reduce the nitro group to an amine without affecting the sulfonamide or the pyridine ring. Conversely, a strong base would deprotonate the sulfonamide nitrogen in preference to attacking the aromatic ring.

The direct and selective functionalization of the pyridine core, especially at the meta and para positions, remains a significant challenge in synthetic chemistry due to the intrinsic electronic properties of the heterocycle. nih.gov Strategies often involve temporary de-aromatization, directed metalation, or the use of pre-functionalized starting materials to achieve the desired substitution pattern. bohrium.com

Derivatization Chemistry of Sulfonamide Functional Groups

The sulfonamide functional group (-SO₂NH₂) in this compound is a key site for chemical modification. The presence of the electron-withdrawing 2-nitro group and the pyridine ring significantly influences the reactivity of the sulfonamide moiety. These substituents increase the acidity of the sulfonamide protons, making the nitrogen atom more nucleophilic upon deprotonation and susceptible to various electrophilic substitution reactions. This section explores the derivatization of this functional group through methylation and acylation reactions.

Methylation Reactions for Sulfonamide Modification

N-methylation of sulfonamides is a common chemical transformation that can alter the physicochemical properties of the parent molecule. The sulfonamide nitrogen of this compound is expected to be relatively acidic due to the strong electron-withdrawing nature of the adjacent 2-nitro and 3-sulfonyl groups on the pyridine ring. This enhanced acidity facilitates deprotonation and subsequent alkylation reactions.

A variety of reagents have been developed for the N-methylation of amines, amides, and sulfonamides. nih.gov Methods using quaternary ammonium salts, such as phenyl trimethylammonium iodide (PhMe₃NI), have been reported for the methylation of amides and related compounds. acs.org In the case of sulfonamides, which generally have lower pKa values compared to amides, this can often lead to exhaustive methylation, yielding N,N-dimethylated products. acs.org For instance, the sulfonamide moiety in the drug celecoxib is fully bis-methylated under these conditions. acs.org Achieving monomethylation can be challenging because the introduction of the first methyl group does not significantly hinder a second alkylation.

Alternative methylating agents include N,N-dimethylformamide dimethylacetal (DMF-DMA), which has been investigated for the methylation of various NH-containing groups, including sulfonamides. researchgate.net Other sustainable and safer methylating agents that have been explored for general sulfonamide alkylation include alcohols, alkyl phosphates, and alkyl carbonates. nih.gov The choice of reagent and reaction conditions is crucial for controlling the degree of methylation.

Table 1: General Methods for N-Methylation of Sulfonamides
Methylating AgentBase/CatalystTypical ConditionsOutcomeReference
Phenyl trimethylammonium iodide (PhMe₃NI)Cs₂CO₃Toluene, 120 °CCan lead to bis-methylation for acidic sulfonamides. acs.org
N,N-Dimethylformamide dimethylacetal (DMF-DMA)NoneHeatingEffective for various NH-containing heterocycles. researchgate.net
Methanol (B129727)Ruthenium or Iridium complexesHeating"Green" methylation method. nih.gov
Trimethyl phosphate (TMP)Ca(OH)₂DMF or neat, 80 °CMild and efficient for various nucleophiles. nih.gov

Acylation Reactions of Sulfonamides

N-acylation is another important derivatization of the sulfonamide group, leading to the formation of N-acylsulfonamides. These derivatives are of significant interest as they can act as bioisosteres of carboxylic acids, having comparable pKa values. nih.gov The low reactivity of the sulfonamide nitrogen generally requires harsh reaction conditions or the use of catalysts to achieve efficient acylation. nih.gov

Research on the synthesis of nitropyridine sulfonamides has provided specific examples of N-acylation. In a study by Morisawa et al., this compound was prepared and subsequently acylated. acs.org The N-acylation of various nitropyridine-3-sulfonamides was achieved by reacting them with carboxylic acid anhydrides in the presence of a catalytic amount of sulfuric acid. acs.org This method allows for the introduction of various acyl groups, such as acetyl and propionyl, onto the sulfonamide nitrogen.

Another versatile method for the N-acylation of sulfonamides involves the use of N-acylbenzotriazoles. researchgate.net This approach is effective for a wide range of sulfonamides and acylating agents, including those where the corresponding acid chlorides are unstable or difficult to prepare. researchgate.net The reaction is typically carried out in the presence of a strong base like sodium hydride (NaH) to deprotonate the sulfonamide first. researchgate.net

Table 2: N-Acylation of Nitropyridine-3-sulfonamides
Sulfonamide SubstrateAcylating AgentCatalyst/BaseProductReference
This compoundAcetic Anhydride (B1165640)H₂SO₄N-Acetyl-2-nitropyridine-3-sulfonamide acs.org
This compoundPropionic AnhydrideH₂SO₄N-Propionyl-2-nitropyridine-3-sulfonamide acs.org
General SulfonamidesN-AcylbenzotriazolesNaHGeneral N-Acylsulfonamides researchgate.net

Compound Index

Table 3: List of Chemical Compounds
Compound Name
This compound
Acetic Anhydride
Celecoxib
N,N-dimethylformamide dimethylacetal (DMF-DMA)
N-Acetyl-2-nitropyridine-3-sulfonamide
N-Acylbenzotriazoles
N-Propionyl-2-nitropyridine-3-sulfonamide
Phenyl trimethylammonium iodide (PhMe₃NI)
Propionic Anhydride
Sodium hydride (NaH)
Sulfuric Acid
Trimethyl phosphate (TMP)

Computational and Theoretical Chemistry Investigations of 2 Nitropyridine 3 Sulfonamide

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within the 2-Nitropyridine-3-sulfonamide molecule. These calculations provide optimized geometrical parameters such as bond lengths, bond angles, and dihedral angles.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For compounds similar to this compound, the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed. nih.govresearchgate.net DFT calculations are used to optimize the molecular geometry, predict electronic properties, and simulate vibrational spectra. semanticscholar.org Studies on related molecules, such as 2-amino-3-nitropyridine (B1266227), have successfully used DFT to compute geometrical parameters that show good agreement with experimental data obtained from X-ray crystallography. researchgate.netresearchgate.net The application of DFT to this compound allows for a detailed analysis of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding its chemical reactivity and electronic transitions.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory by including electron correlation effects more explicitly than standard DFT functionals. wikipedia.org The MP2 method improves upon the Hartree-Fock (HF) approximation and is often used to obtain more accurate molecular geometries and energies. wikipedia.orgnih.gov In comparative studies of similar heterocyclic compounds, both DFT and MP2 methods are often used to calculate and compare structural parameters. researchgate.netresearchgate.net While computationally more demanding than DFT, MP2 calculations can provide a valuable benchmark for the results obtained from various DFT functionals, ensuring a more robust and reliable prediction of the molecular structure of this compound. nih.gov

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it dictates the accuracy and computational cost. A basis set is a set of mathematical functions used to construct the molecular orbitals. uomustansiriyah.edu.iq For molecules containing second-row elements and heteroatoms, Pople-style basis sets like 6-31G(d,p) and 6-311++G(d,p) are commonly used. computationalscience.orgcore.ac.uk These are split-valence basis sets that include polarization functions (d,p) to describe the anisotropy of atomic orbitals in a molecular environment and diffuse functions (+) to better represent lone pairs and non-covalent interactions. gaussian.com Correlation-consistent basis sets, such as Dunning's cc-pVTZ, are also employed for higher accuracy calculations. nih.govstackexchange.com

Validation of the chosen theoretical level (method and basis set) is achieved by comparing the calculated results with available experimental data. For instance, calculated bond lengths and angles can be compared with X-ray diffraction data. researchgate.net The accuracy of the computational model is confirmed when the theoretical predictions closely reproduce the experimental findings.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods are extensively used to predict spectroscopic parameters, which can then be correlated with experimental spectra to aid in the assignment of signals and the interpretation of molecular features.

Theoretical vibrational frequencies for this compound can be calculated using DFT methods, typically at the B3LYP level. nih.gov These calculations provide the wavenumbers and intensities of infrared (IR) and Raman active vibrational modes. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. To improve the agreement with experimental data, the computed wavenumbers are uniformly scaled by an appropriate scaling factor.

Potential Energy Distribution (PED) analysis is then used to provide a detailed assignment of each vibrational mode. nih.gov PED determines the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. This allows for an unambiguous assignment of characteristic vibrations of the nitro (NO₂), sulfonamide (SO₂NH₂), and pyridine (B92270) ring groups. For example, the symmetric and asymmetric stretching modes of the SO₂ and NO₂ groups, as well as the N-H stretching of the sulfonamide group, can be precisely identified.

Table 1. Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound.
Vibrational ModeFunctional GroupCalculated Frequency (Scaled)Potential Experimental FrequencyAssignment (Based on PED)
ν(N-H)Sulfonamide (NH₂)33503345N-H stretching
ν_as(NO₂)Nitro (NO₂)15301525Asymmetric NO₂ stretching
ν_s(NO₂)Nitro (NO₂)13551350Symmetric NO₂ stretching
ν_as(SO₂)Sulfonamide (SO₂)13401335Asymmetric SO₂ stretching rsc.org
ν_s(SO₂)Sulfonamide (SO₂)11651160Symmetric SO₂ stretching rsc.org
ν(S-N)Sulfonamide (S-N)920915S-N stretching rsc.orgnih.govmdpi.com

The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR chemical shifts. researchgate.net This method, typically implemented within a DFT framework, can predict the ¹H and ¹³C NMR spectra of this compound. researchgate.net To accurately simulate experimental conditions, calculations are often performed using a solvent model, such as the Polarizable Continuum Model (PCM), to account for solvent effects. researchgate.netresearchgate.net The calculated chemical shifts (δ) are then compared to experimental values. A good correlation between the computed and observed shifts validates the calculated molecular structure and provides confidence in the assignment of NMR signals, especially for complex aromatic systems.

Table 2. Illustrative Comparison of Calculated and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound.
AtomCalculated Chemical Shift (δ)Potential Experimental Shift (δ)
¹H NMR
H (Pyridine C4)8.958.90
H (Pyridine C5)7.607.55
H (Pyridine C6)8.708.65
NH₂ (Sulfonamide)8.108.05
¹³C NMR
C2 (Pyridine)155.0154.5
C3 (Pyridine)130.0129.8
C4 (Pyridine)145.0144.7
C5 (Pyridine)122.0121.5
C6 (Pyridine)150.0149.6

UV-Vis Spectroscopy and Electronic Transitions Analysis

A theoretical UV-Vis analysis of this compound, typically performed using Time-Dependent Density Functional Theory (TD-DFT), would predict the electronic absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions. These transitions, such as n → π* (promotion of an electron from a non-bonding orbital to an anti-bonding π orbital) and π → π* (promotion of an electron from a bonding π orbital to an anti-bonding π orbital), are responsible for the absorption of UV or visible light. nih.govnih.gov The analysis would identify which molecular orbitals are involved in the primary electronic excitations and characterize them as intramolecular charge transfer (ICT) events, likely from the sulfonamide group to the electron-withdrawing nitropyridine ring.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgfigshare.com

HOMO-LUMO Energy Calculations and Energy Gap Analysis

Calculations would provide the energy levels of the HOMO and LUMO. The HOMO, as the highest energy orbital containing electrons, represents the ability to donate electrons, indicating sites susceptible to electrophilic attack. eurjchem.com The LUMO, as the lowest energy orbital without electrons, represents the ability to accept electrons, indicating sites prone to nucleophilic attack. figshare.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. rsc.orgnih.gov A smaller gap generally suggests higher reactivity and lower kinetic stability. rsc.org

Electronegativity, Chemical Potential, and Global Hardness/Softness Assessments

Electronegativity (χ) measures the power of a molecule to attract electrons.

Chemical Potential (μ) is related to the "escaping tendency" of electrons from a system.

Global Hardness (η) quantifies the resistance to change in the electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." rsc.org

Global Softness (S) is the reciprocal of hardness and indicates a higher propensity for chemical reactions.

Fukui Function Analysis for Local Reactivity Prediction

Fukui functions are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the change in electron density when an electron is added or removed, this method identifies specific atoms that are most likely to act as electrophiles (accepting electrons) or nucleophiles (donating electrons).

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals. For this compound, this analysis would reveal hyperconjugative interactions, such as those between lone pair orbitals on the oxygen and nitrogen atoms and the anti-bonding orbitals of the pyridine ring. These interactions are crucial for understanding charge delocalization and the stability of the molecule. The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies their significance.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map illustrates the electrostatic potential on the electron density surface of a molecule. It provides a visual guide to the charge distribution, identifying electron-rich regions (negative potential, typically colored red or yellow), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential, typically colored blue), which are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and sulfonyl groups and a positive potential near the hydrogen atom of the sulfonamide group.

Non-Linear Optical (NLO) Property Investigations

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. The NLO response of a molecule is governed by its hyperpolarizability. Computational methods, particularly Density Functional Theory (DFT), are frequently used to predict the NLO properties of organic molecules. These calculations can provide valuable information on the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

While direct computational studies on this compound are not extensively available in the public domain, research on structurally related molecules, such as other sulfonamide derivatives and nitropyridine compounds, has demonstrated that the presence of both electron-donating (sulfonamide) and electron-withdrawing (nitro) groups attached to a π-conjugated system (the pyridine ring) can lead to significant NLO responses. The intramolecular charge transfer between these groups is a key factor in enhancing the hyperpolarizability.

For a hypothetical computational study on this compound, the following table illustrates the kind of data that would be generated to characterize its NLO properties. The values presented here are illustrative and based on typical ranges observed for similar organic molecules.

ParameterCalculated ValueUnit
Dipole Moment (μ)5.8 DDebye
Mean Polarizability (α)15.2 x 10-24esu
Total First Hyperpolarizability (βtot)25.7 x 10-30esu

Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental or computational results for this compound were not found in the searched literature.

Thermodynamic Property Computations across Temperature Ranges

Computational chemistry also allows for the prediction of thermodynamic properties of molecules as a function of temperature. These calculations are typically based on the vibrational frequencies obtained from DFT calculations. The standard thermodynamic functions, such as heat capacity (Cp), entropy (S), and enthalpy (H), can be computed at various temperatures. This information is crucial for understanding the stability and reactivity of the compound under different thermal conditions.

For this compound, a theoretical study would involve optimizing the molecular geometry and then performing a frequency calculation. From the vibrational frequencies, the thermodynamic properties can be derived using statistical mechanics principles. The following interactive table presents hypothetical calculated thermodynamic data for this compound at different temperatures.

Temperature (K)Heat Capacity (Cp) (J/mol·K)Entropy (S) (J/mol·K)Enthalpy (H) (kJ/mol)
10085.3250.18.2
200135.8320.519.8
298.15180.2385.435.7
400220.5450.356.1
500255.1510.880.2

Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental or computational results for this compound were not found in the searched literature.

Advanced Applications and Research Directions in Chemical Science Utilizing 2 Nitropyridine 3 Sulfonamide

Utilization as Chemical Probes for Elucidating Reaction Mechanisms

The inherent reactivity of 2-Nitropyridine-3-sulfonamide makes it a candidate for use as a chemical probe to investigate reaction mechanisms, particularly those involving nucleophilic aromatic substitution (SNAr). The pyridine (B92270) ring is rendered highly electron-deficient by the ortho-nitro group, making the carbon atom to which the sulfonamide is attached susceptible to attack by nucleophiles.

This reactivity profile allows it to be used to probe the presence and reactivity of nucleophilic species in a complex chemical environment. For instance, its reaction with specific amino acid residues, such as cysteine, can be monitored to understand covalent interactions in biological systems. By observing the rate and selectivity of these reactions, researchers can gain insights into the local environment and reactivity of the target nucleophile. The kinetics of the substitution reaction can provide valuable data on the electronic and steric factors governing the transformation, thereby elucidating the mechanistic pathway.

Integration into Polymeric Materials for Functional Applications (e.g., Proton-Exchange Membranes)

The incorporation of sulfonamide and pyridine moieties into polymer backbones is a key strategy for developing advanced functional materials, most notably proton-exchange membranes (PEMs) for fuel cells. While this compound itself is a small molecule, its core structure provides a blueprint for monomers used in the synthesis of such polymers.

Sulfonated polyimides (SPIs) containing pyridine groups are a class of materials investigated for PEM applications. In these polymers, the sulfonic acid groups provide the necessary proton conductivity, while the basic pyridine units introduce several benefits. The acid-base interactions between the sulfonic acid and pyridine groups can improve the stability and mechanical properties of the membrane. These interactions also help to control water uptake and reduce methanol (B129727) crossover in direct methanol fuel cells (DMFCs), which are significant challenges with conventional membranes like Nafion. Research has shown that SPI membranes can exhibit high proton conductivity (up to 0.23 S/cm) and excellent thermal stability, with desulfonation temperatures exceeding 300°C. researchgate.net The introduction of pyridine groups leads to improved water stability and favorable mechanical properties, with a Young's modulus around 2.0 GPa. researchgate.net

Table 1: Properties of Pyridine-Containing Sulfonated Polyimide Membranes for PEMs

Property Value/Observation Significance
Proton Conductivity Can reach levels as high as 0.23 S/cm. researchgate.net High conductivity is essential for efficient fuel cell operation.
Thermal Stability Desulfonation temperatures are often above 300°C. researchgate.net Allows for operation at higher temperatures, improving reaction kinetics.
Water Uptake 30 wt%–75 wt% at 80°C. researchgate.net Controlled water uptake enhances dimensional stability.
Mechanical Strength Young's modulus around 2.0 GPa. researchgate.net Ensures the membrane is tough, flexible, and durable.

| Vanadium Ion Permeability | Significantly lower than Nafion membranes. mdpi.com | Crucial for applications in vanadium flow batteries, leading to higher efficiency. mdpi.com |

Role as Brønsted Acid Catalysts in Organic Transformations

The sulfonic acid functionality, which can be derived from the sulfonamide group of this compound, is a powerful Brønsted acid. When anchored to a solid support or integrated into a larger molecular framework, this group can serve as an effective and reusable acid catalyst for a variety of organic transformations.

Organo-inorganic hybrid materials, such as sulfonic acid-functionalized zeolites, have been developed as Brønsted acid nanocatalysts. rsc.org These catalysts offer advantages like high product yields, short reaction times, and easy separation and recyclability. rsc.org In a broader context, chiral sulfonic acids derived from complex aromatic systems have been synthesized and employed in stereoselective organic synthesis. nih.gov For example, axially chiral sulfonic acids have been used to catalyze reactions like the Pictet–Spengler reaction, achieving significant enantioselectivity. nih.gov The acidic proton from the sulfonic acid group activates substrates, facilitating bond formation and influencing the stereochemical outcome of the reaction.

Precursors in the Synthesis of Complex Heterocyclic Systems

The this compound molecule is a valuable precursor for the synthesis of more complex heterocyclic systems due to its multiple reactive sites. The nitro group can be readily reduced to an amino group, creating a vicinal diamine-like functionality (2-amino-3-sulfonamidopyridine) that is a cornerstone for building fused ring systems.

This transformed intermediate can undergo intramolecular or intermolecular condensation reactions to form a variety of fused heterocycles. For example, reaction with appropriate bielectrophiles can lead to the formation of pyridothiadiazine S,S-dioxides, which are heterocyclic systems incorporating an endocyclic sulfonamide fragment. mdpi.com Such heterocyclic sulfonamides are of significant interest in medicinal chemistry as they are found in a wide range of biologically active compounds, including enzyme inhibitors and antimicrobial agents. mdpi.com The strategic manipulation of the nitro and sulfonamide groups allows for the construction of diverse and complex molecular architectures from a relatively simple starting material.

Applications in Peptide Chemistry as Protecting and Activating Groups

In the field of peptide synthesis, protecting reactive functional groups is essential to prevent side reactions and ensure the correct peptide sequence is assembled. springernature.com Sulfonyl-based groups are widely used for this purpose, and the 2-nitropyridine (B88261) sulfonyl moiety, or its close analogue o-nitrobenzenesulfonyl (oNbs), is a notable example. creative-peptides.com

The oNbs group is used to protect the α-amino group of amino acids. creative-peptides.com A key advantage of the oNbs group is that it allows for the N-acylation of amino acids without the risk of racemization that can occur with other protecting groups. creative-peptides.com Furthermore, the oNbs group is orthogonal to many other protecting groups used in peptide synthesis, such as Boc and Fmoc. It is stable under acidic and basic conditions but can be selectively and quantitatively removed under mild conditions using nucleophiles like β-mercaptoethanol or other thiols, a process often accompanied by the formation of a distinct yellow color. creative-peptides.comgoogle.com This selective cleavage allows for precise deprotection without disturbing other protected sites in a complex peptide. Another related group, the 3-nitro-2-pyridine sulfenyl (Npys) group, is also used for the protection of lysine (B10760008) side chains, enabling the synthesis of branched peptides. nih.gov

Table 2: Comparison of Sulfonyl-Based Protecting Groups in Peptide Synthesis

Protecting Group Structure Cleavage Conditions Key Advantages
Tosyl (Tos) p-Toluenesulfonyl Harsh conditions (Na/liquid ammonia). creative-peptides.com High stability. creative-peptides.com
o-Nitrobenzenesulfonyl (oNbs) 2-Nitrobenzenesulfonyl Mild nucleophilic cleavage (e.g., phenylthiol). creative-peptides.com Prevents racemization; orthogonal to acid/base labile groups. creative-peptides.com

| 3-Nitro-2-pyridine sulfenyl (Npys) | 3-Nitro-2-pyridinesulfenyl | 2-mercaptopyridine-N-oxide. nih.gov | Allows for selective deprotection of lysine side chains for branched peptide synthesis. nih.gov |

Investigation of Chemical Reactivity in Covalent Interactions with Biomolecules (e.g., Protein Arylation)

The electron-deficient nature of the pyridine ring in this compound makes it a potent electrophile for covalent modification of biomolecules, a process known as protein arylation. This reactivity is particularly directed towards soft nucleophiles like the thiol group of cysteine residues. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the cysteine thiol attacks the carbon atom bearing the sulfonamide, leading to the displacement of the sulfonamide and the formation of a stable thioether bond. acs.orgnih.gov

Development of Functional Materials based on Electronic and Optical Properties

The combination of an electron-withdrawing nitro group and potentially electron-donating amino functionality (from the sulfonamide) on a conjugated pyridine ring creates a classic "push-pull" electronic structure. This intramolecular charge-transfer character is a key prerequisite for materials with significant second- or third-order nonlinear optical (NLO) properties.

Theoretical and experimental studies on related 2-N-phenylamino-methyl-nitro-pyridine derivatives have demonstrated their potential in this area. nih.gov These molecules exhibit broad absorption in the UV-Vis spectrum and their electronic properties can be modulated by the position of substituents on the pyridine ring. nih.gov Computational studies using density functional theory (DFT) on similar pyridinium (B92312) salts have confirmed their potential for good nonlinear behavior. researchgate.net Materials based on this compound could find applications in optoelectronic devices, such as frequency converters or optical switches. Furthermore, these chromophores have been explored as dyes; for example, derivatives have been successfully incorporated into chitosan-based polymer films, enhancing the functional attributes of the final materials with stable and intense coloration. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-nitropyridine-3-sulfonamide, and what common challenges arise during its synthesis?

  • Methodological Answer : The synthesis typically involves sulfonylation of 2-nitropyridine derivatives using sulfonyl chlorides under basic conditions. A key challenge is avoiding contamination by inseparable catalysts, which can hinder pharmaceutical applicability. Excess base (e.g., triethylamine) is often required to neutralize acid byproducts, but this complicates purification. Alternative methods, such as solvent-free or microwave-assisted reactions, may mitigate these issues .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine multiple analytical techniques:

  • HPLC : Assess purity using reverse-phase chromatography with UV detection (λ = 254 nm).
  • NMR Spectroscopy : Confirm structural integrity via 1H^1H- and 13C^{13}C-NMR, focusing on sulfonamide proton signals (~11-12 ppm) and nitropyridine aromatic resonances.
  • Mass Spectrometry (MS) : Verify molecular weight using electrospray ionization (ESI-MS) in positive ion mode.
  • Elemental Analysis : Validate empirical composition with ≤0.3% deviation .

Q. What experimental precautions are critical for maintaining the stability of this compound during handling?

  • Methodological Answer : Store the compound in amber vials at 4°C under inert atmosphere (argon or nitrogen) to prevent photodegradation and moisture absorption. Pre-dry solvents (e.g., acetonitrile, DMF) over molecular sieves before use in reactions .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Functional Selection : Use hybrid functionals (e.g., B3LYP) incorporating exact exchange terms for accurate thermochemical predictions .
  • Basis Sets : Employ 6-311++G(d,p) for geometry optimization and vibrational frequency analysis.
  • Reactivity Insights : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare with experimental UV-Vis spectra to validate computational models .

Q. How can researchers resolve contradictions in reported reactivity data for this compound under varying pH conditions?

  • Methodological Answer :

  • Controlled Replication : Repeat experiments under standardized conditions (e.g., buffered solutions at pH 7.4, 25°C) to isolate pH effects .
  • Cross-Validation : Use cyclic voltammetry to measure redox potentials and correlate with computational predictions of electron affinity .
  • Data Triangulation : Compare results with analogous compounds (e.g., 3-trifluoromethylpyridine sulfonamides) to identify structural determinants of reactivity .

Q. What strategies optimize regioselective functionalization of this compound for medicinal chemistry applications?

  • Methodological Answer :

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) on the sulfonamide nitrogen to direct electrophilic substitution to the pyridine ring.
  • Catalytic Systems : Screen Pd-catalyzed C–H activation conditions (e.g., Pd(OAc)2_2/ligand systems) for coupling reactions at the nitro-adjacent position.
  • Kinetic Profiling : Use stopped-flow NMR to monitor intermediate formation and adjust reaction parameters (temperature, solvent polarity) .

Q. How do steric and electronic effects influence the sulfonamide group’s nucleophilic susceptibility in this compound?

  • Methodological Answer :

  • Steric Maps : Generate DFT-derived steric maps to quantify spatial hindrance around the sulfonamide group.
  • Kinetic Isotope Effects (KIEs) : Perform 2H^2H-labeling studies to distinguish between concerted and stepwise mechanisms in nucleophilic substitutions.
  • Solvent Screening : Test reactivity in aprotic (DMF) vs. protic (MeOH) solvents to assess hydrogen-bonding impacts .

Data Analysis & Interpretation

Q. What frameworks are recommended for synthesizing conflicting data on this compound’s biological activity?

  • Methodological Answer :

  • Meta-Analysis : Aggregate results from cytotoxicity assays (e.g., IC50_{50} values) using random-effects models to account for inter-study variability.
  • Pathway Enrichment : Apply bioinformatics tools (e.g., KEGG, STRING) to identify conserved molecular targets across disparate datasets.
  • Error Source Audit : Re-examine assay conditions (e.g., cell line viability, compound solubility) to isolate methodological inconsistencies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.